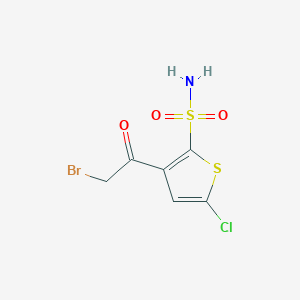

3-(2-ブロモアセチル)-5-クロロチオフェン-2-スルホンアミド

概要

説明

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical reactivity and biological activities

科学的研究の応用

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and conductive polymers, due to its unique electronic properties.

Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Chemical Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activities.

作用機序

Target of Action

The primary target of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, particularly in the stomach and platelets .

Mode of Action

It is known that the compound interacts with its target enzyme, prostaglandin g/h synthase 1, and potentially affects its activity .

Biochemical Pathways

The compound is involved in the prostanoid synthesis pathway . By interacting with Prostaglandin G/H synthase 1, it may influence the production of prostanoids, which are lipid compounds involved in various physiological processes .

Result of Action

It is suggested that the compound may exhibit significant cytotoxic effects . For instance, some derivatives of the compound have shown potent inhibition with IC50 values in the nanomolar range .

生化学分析

Biochemical Properties

It is known that bromoacetyl compounds can act as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems . These systems can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Some related compounds have shown significant cytotoxic effects against various human cancer cell lines

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Bromination: The introduction of a bromoacetyl group into the thiophene ring is achieved through bromination. This step involves the reaction of thiophene with bromoacetyl bromide in the presence of a suitable catalyst, such as aluminum chloride, under controlled temperature conditions.

Chlorination: The chlorination of the thiophene ring is carried out using chlorinating agents like thionyl chloride or phosphorus pentachloride. This step introduces the chlorine atom at the desired position on the thiophene ring.

Sulfonamidation: The final step involves the introduction of the sulfonamide group. This is achieved by reacting the chlorothiophene derivative with a sulfonamide reagent, such as sulfonamide chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoacetyl group is susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom.

Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to the electron-rich nature of the ring.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents (e.g., dimethylformamide) under mild heating conditions.

Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., iron(III) chloride).

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Formation of azido or amino derivatives.

Electrophilic Substitution: Formation of halogenated or nitrated thiophene derivatives.

Reduction: Formation of alcohols or amines.

類似化合物との比較

Similar Compounds

3-(2-Bromoacetyl)-2H-chromen-2-one: A coumarin derivative with similar bromoacetyl functionality, used in the synthesis of heterocyclic compounds.

5-Bromo-2-chlorothiophene: A simpler thiophene derivative with bromine and chlorine substituents, used in organic synthesis.

Sulfanilamide: A sulfonamide compound with antibacterial properties, used as a precursor for various sulfa drugs.

Uniqueness

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide is unique due to the combination of bromoacetyl, chlorothiophene, and sulfonamide groups in a single molecule. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific applications.

生物活性

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide, with the CAS number 160982-11-6, is a sulfonamide derivative that exhibits significant biological activity. The compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its utility in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₆H₅BrClNO₃S₂

- Molecular Weight : 318.60 g/mol

- Physical State : Solid

- Storage Conditions : Should be kept in a dark place under an inert atmosphere at 2-8°C.

The biological activity of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide is primarily attributed to its ability to inhibit specific enzymes and interact with various molecular targets within biological systems. Similar compounds in the sulfonamide class have been documented to act as inhibitors of carbonic anhydrase, which plays a crucial role in regulating intraocular pressure and has implications in treating glaucoma .

Antimicrobial Activity

Research indicates that sulfonamides, including 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide, possess antimicrobial properties. A study evaluating various sulfonamide derivatives demonstrated that they exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard agar dilution methods, with some compounds showing promising results against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide | TBD | Staphylococcus aureus |

| Other Sulfonamides | >100 | Escherichia coli, Klebsiella pneumoniae |

Antioxidant Activity

The antioxidant potential of sulfonamide derivatives has also been investigated. In assays measuring DPPH radical scavenging activity, several derivatives showed moderate antioxidant effects, highlighting the importance of structural modifications on their activity. The presence of specific substituents significantly influenced their efficacy .

Table 2: Antioxidant Activity (DPPH Assay)

| Compound | IC50 (mM) |

|---|---|

| 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide | TBD |

| Other Sulfonamides | 0.66 - 1.75 |

Case Studies and Research Findings

- Carbonic Anhydrase Inhibition : A notable study explored the use of thiophene sulfonamides as carbonic anhydrase inhibitors, demonstrating their potential to lower intraocular pressure effectively without significant systemic side effects .

- Synthesis and Evaluation : Another investigation synthesized a series of novel sulfonamide derivatives, including those related to 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide, assessing their biological activities through various assays. The results indicated that structural variations could enhance or diminish their effectiveness against microbial pathogens .

特性

IUPAC Name |

3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO3S2/c7-2-4(10)3-1-5(8)13-6(3)14(9,11)12/h1H,2H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZESFFKYLOCAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)CBr)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430974 | |

| Record name | 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160982-11-6 | |

| Record name | 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160982-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenesulfonamide, 3-(2-bromoacetyl)-5-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide in pharmaceutical chemistry?

A1: 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide serves as a crucial starting material in the synthesis of Brinzolamide []. This compound undergoes a multi-step synthetic pathway that includes reduction cyclization, N-alkylation, sulfamation, amino protecting, and amination to yield Brinzolamide. This synthetic route, as described in the research paper, achieves a total yield of 23% for the (S)-isomer of Brinzolamide [].

Q2: How is the purity and identity of synthesized 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide confirmed?

A2: The research utilizes prominent analytical techniques to ascertain both the structure and purity of the synthesized 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides a detailed analysis of the hydrogen atom arrangement within the molecule, offering crucial information about its structure []. Additionally, Mass Spectrometry (MS) is employed to determine the exact mass-to-charge ratio of the compound's ions, further confirming its identity and purity []. These methods are fundamental in organic chemistry for structural elucidation and quality control of synthesized compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。